molecular formula C12H15ClO2 B8408383 5-Phenylpentyl chlorocarbonate

5-Phenylpentyl chlorocarbonate

Cat. No. B8408383
M. Wt: 226.70 g/mol
InChI Key: VSACQKLXDXLMGI-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

In a four necked round bottom flask, triphosgene (22.0 g, 74.2 mmol) was dissolved in toluene (325 mL) under argon. After cooling at 0° C., pyridine (19.2 mL, 237.5 mmol) was added dropwise during 1 h and the resulting suspension stirred for 1 h at 0° C. 5-phenylpentanol (25 mL, 148.4 mmol) was added drop wise in 30 min. After stirring at rt for 16 h the solid was filtered-off and the solvent removed under vacuum yielding the title compound (31.7 g, 94%), which was used in the next step without further purification. Rf=0.75 (Cy/AcOEt 8:2). FTIR (cm−1): 3087, 3063, 3027, 2936, 2859, 1778, 1744, 1604, 1496, 1455, 1382, 1260, 1146, 1031, 941, 835, 731, 696.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1.[C:19]1([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][OH:30])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1(C)C=CC=CC=1>[C:19]1([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][O:30][C:2]([Cl:1])=[O:4])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
325 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting suspension stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at rt for 16 h the solid
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCOC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 188.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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